3-Methoxy-2-methylpropan-1-amine hydrochloride
Overview
Description
3-Methoxy-2-methylpropan-1-amine hydrochloride, also known as Methoxyphenamine, is a chemical compound that belongs to the class of phenethylamines. It is a psychoactive drug that has been used for various purposes in scientific research. Methoxyphenamine is a derivative of amphetamine and has a similar structure and mechanism of action.
Scientific Research Applications
Synthesis of Antineoplastic Agents
One application involves the synthesis of antineoplastic agents, where a related compound, 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene, was synthesized and evaluated for its cancer cell growth inhibitory properties. This compound, along with its hydrochloride form, showed significant activity against a panel of human and animal cancer cell lines, indicating its potential use in cancer treatment research (Pettit et al., 2003).
Catalytic Studies
Another study focused on the synthesis, characterization, and catalytic studies of Mn(III)-Schiff Base-Dicyanamide Complexes. This research aimed to explore the rhombicity effect in peroxidase studies, demonstrating the compound's relevance in enzymatic and catalytic research (Bermejo et al., 2017).
Amidation of Esters
The compound also finds application in the amidation of esters, where magnesium methoxide and calcium chloride were used to facilitate the direct aminolysis of esters by ammonia to primary amides. This process is significant in the synthesis of various amides from esters, offering a safer and more efficient method compared to traditional techniques (Bundesmann et al., 2010).
Photolabile Protecting Group
Additionally, 3-methoxy-2-methylpropan-1-amine hydrochloride derivatives have been utilized in the development of photolabile protecting groups for amines in flow chemistry, highlighting their importance in the field of synthetic organic chemistry and the development of novel synthetic methodologies (Yueh et al., 2015).
Fluorescent Protecting Group
In another study, derivatives of 3-methoxy-2-methylpropan-1-amine were evaluated as a fluorescent primary amine protection group, demonstrating their potential use in the synthesis of fluorescently labeled compounds for biochemical and medical research (Kuo & Yang, 2008).
properties
IUPAC Name |
3-methoxy-2-methylpropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO.ClH/c1-5(3-6)4-7-2;/h5H,3-4,6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRNKLMYQIGQFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)COC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-2-methylpropan-1-amine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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